C10-Amine Substitution Confers Superior Potency and Hydrophilicity Compared to C10-Methyl Camptothecin Payloads
In a systematic structure-activity relationship analysis of approximately 100 camptothecin analogs, compounds bearing a C10 amine substituent (as in compound 141) were found to be more potent and more hydrophilic—exhibiting improved ligand-lipophilic efficiency—than C10 methyl analogs such as those used in the ZW251 linker-payload (MC-GGFG-AM-(10Me-11F-Camptothecin)) [1]. The study reported that most C10-methyl compounds showed pIC50 ≥ 8.0 (IC50 < 10 nmol/L), while C10-amine analogs demonstrated enhanced potency beyond this threshold with concurrently lower chromatographic hydrophobicity (clogD) [1]. This class-level SAR trend indicates that the 10-NH2 substitution in compound 141's payload provides a measurable advantage in both target engagement and drug-like properties over the 10-Me comparator used in the clinically advanced ZW251 program [1].
| Evidence Dimension | In vitro cytotoxicity (pIC50) and hydrophobicity (clogD) |
|---|---|
| Target Compound Data | Payload contains C10-NH2 (amine); associated with pIC50 > 8.0 and lower clogD than C10-methyl analogs |
| Comparator Or Baseline | C10-methyl camptothecin analogs (e.g., ZD06519/FD1 payload in ZW251); pIC50 ≥ 8.0 with clogD range −1 to 3 |
| Quantified Difference | C10-amine analogs were relatively more potent and more hydrophilic (improved ligand-lipophilic efficiency) than C10-methyl analogs; exact fold-difference not specified but trend consistent across library |
| Conditions | Cytotoxicity assessed in HER2-expressing cell lines SK-BR-3, Calu-3, SK-OV-3, and ZR-75-1; hydrophobicity measured as calculated logD (clogD) |
Why This Matters
For ADC procurement, selecting a C10-amine payload scaffold over a C10-methyl scaffold is expected to yield conjugates with higher potency per DAR unit and reduced aggregation risk due to lower payload hydrophobicity, directly impacting developability.
- [1] Petersen ME, Brant MG, Lasalle M, et al. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates. Mol Cancer Ther. 2024;23(5):606-618. doi:10.1158/1535-7163.MCT-23-0822. View Source
